((1R,2S)-2-Cyclohexylcyclopropyl)methanamine hydrochloride
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Overview
Description
rac-[(1R,2S)-2-cyclohexylcyclopropyl]methanamine hydrochloride is a chemical compound with the molecular formula C10H19N·HCl and a molecular weight of 189.73 g/mol It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2S)-2-cyclohexylcyclopropyl]methanamine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .
Industrial Production Methods
In an industrial setting, the production of rac-[(1R,2S)-2-cyclohexylcyclopropyl]methanamine hydrochloride may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2S)-2-cyclohexylcyclopropyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include amine oxides, secondary and tertiary amines, and substituted derivatives of the original compound. These products can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
rac-[(1R,2S)-2-cyclohexylcyclopropyl]methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a tool for studying the effects of cyclopropyl-containing compounds on biological systems.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-[(1R,2S)-2-cyclohexylcyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to rac-[(1R,2S)-2-cyclohexylcyclopropyl]methanamine hydrochloride include:
- rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride
- rac-[(1R,2S)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride
Uniqueness
rac-[(1R,2S)-2-cyclohexylcyclopropyl]methanamine hydrochloride is unique due to its specific stereochemistry and the presence of a cyclohexyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H20ClN |
---|---|
Molecular Weight |
189.72 g/mol |
IUPAC Name |
[(1R,2S)-2-cyclohexylcyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H19N.ClH/c11-7-9-6-10(9)8-4-2-1-3-5-8;/h8-10H,1-7,11H2;1H/t9-,10-;/m0./s1 |
InChI Key |
UFVZATDZZAKLKU-IYPAPVHQSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2C[C@H]2CN.Cl |
Canonical SMILES |
C1CCC(CC1)C2CC2CN.Cl |
Origin of Product |
United States |
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